

An In-depth Technical Guide to the Physical Characteristics of p-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromobenzyl alcohol*

Cat. No.: *B151685*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Bromobenzyl alcohol, also known as (4-bromophenyl)methanol, is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. [1] Its utility stems from the presence of both a reactive hydroxyl group and a bromine-substituted aromatic ring, allowing for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of p-bromobenzyl alcohol, detailed experimental protocols for its characterization and key reactions, and visual workflows to aid in laboratory applications.

Core Physical and Chemical Properties

p-Bromobenzyl alcohol is a white to off-white crystalline solid at room temperature.[2] It possesses a slight aromatic odor.[1] The presence of the bromine atom and the hydroxyl group contributes to its moderate polarity and its specific reactivity.

Quantitative Physical Data

The following table summarizes the key physical properties of p-bromobenzyl alcohol, compiled from various chemical data sources.

Property	Value	References
Molecular Formula	C ₇ H ₇ BrO	[2][3]
Molecular Weight	187.03 g/mol	[3]
CAS Number	873-75-6	[2]
Appearance	White to off-white crystalline solid/powder	[2]
Melting Point	75-77 °C (lit.)	[2][4]
Boiling Point	267.8 °C at 760 mmHg	[2][4]
Density	1.565 g/cm ³	[2][4]
Flash Point	115.7 °C	[2][4]
Refractive Index	1.591	[2][4]
Water Solubility	Sparingly soluble (2.2 g/L at 20 °C)	[1]
Organic Solvent Solubility	Soluble in dioxane, ethanol, and acetone.	[1]

Experimental Protocols

This section details the methodologies for determining the key physical properties of p-bromobenzyl alcohol and protocols for its common chemical transformations.

Determination of Physical Characteristics

The melting point of p-bromobenzyl alcohol is determined using the capillary tube method, adhering to principles outlined in standard methodologies such as ASTM E324.[1][2]

Protocol:

- **Sample Preparation:** A small amount of dry, finely powdered p-bromobenzyl alcohol is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 3 mm.

- Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.
- Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the substance first begins to melt (initial melting point) and the temperature at which the last solid crystal disappears (final melting point) are recorded. This range is indicative of the substance's purity. For pure p-bromobenzyl alcohol, a sharp melting range of 75-77 °C is expected.[2][4]

The boiling point is determined using a micro-scale method suitable for small quantities of the substance.

Protocol:

- Sample Preparation: A small amount of p-bromobenzyl alcohol is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.
- Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heating: The Thiele tube is gently heated, and the temperature is monitored.
- Observation: As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

The solubility of p-bromobenzyl alcohol in various solvents is determined by direct observation.

Protocol:

- Preparation: A small, measured amount of p-bromobenzyl alcohol (e.g., 10 mg) is placed into a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 1 mL of water, ethanol, or acetone) is added to the test tube.

- Observation: The mixture is agitated, and the solubility is observed. The substance is classified as soluble, sparingly soluble, or insoluble based on the extent of dissolution.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in p-bromobenzyl alcohol.

Protocol:

- Sample Preparation: A small amount of p-bromobenzyl alcohol (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.
- Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Key expected absorptions include a broad O-H stretch (around 3300-3400 cm^{-1}) and C-Br stretching vibrations.

^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure.

Protocol:

- Sample Preparation: Approximately 5-10 mg of p-bromobenzyl alcohol is dissolved in a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Analysis: The NMR tube is placed in the spectrometer, and the ^1H and ^{13}C spectra are acquired. The chemical shifts, integration, and coupling patterns provide detailed structural information.

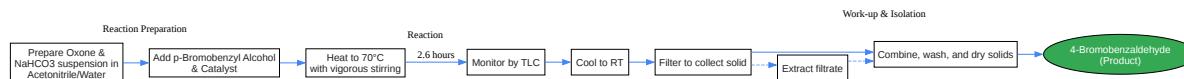
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Protocol:

- Sample Introduction: A small amount of p-bromobenzyl alcohol is introduced into the mass spectrometer, typically via direct insertion probe for a solid sample.
- Ionization: The sample is ionized, commonly using Electron Ionization (EI).

- Analysis: The mass-to-charge ratios of the resulting ions are measured to produce a mass spectrum, which will show the molecular ion peak and characteristic fragment ions.

Key Chemical Transformations and Workflows


p-Bromobenzyl alcohol is a versatile precursor in organic synthesis. The following sections describe the experimental workflows for two important reactions.

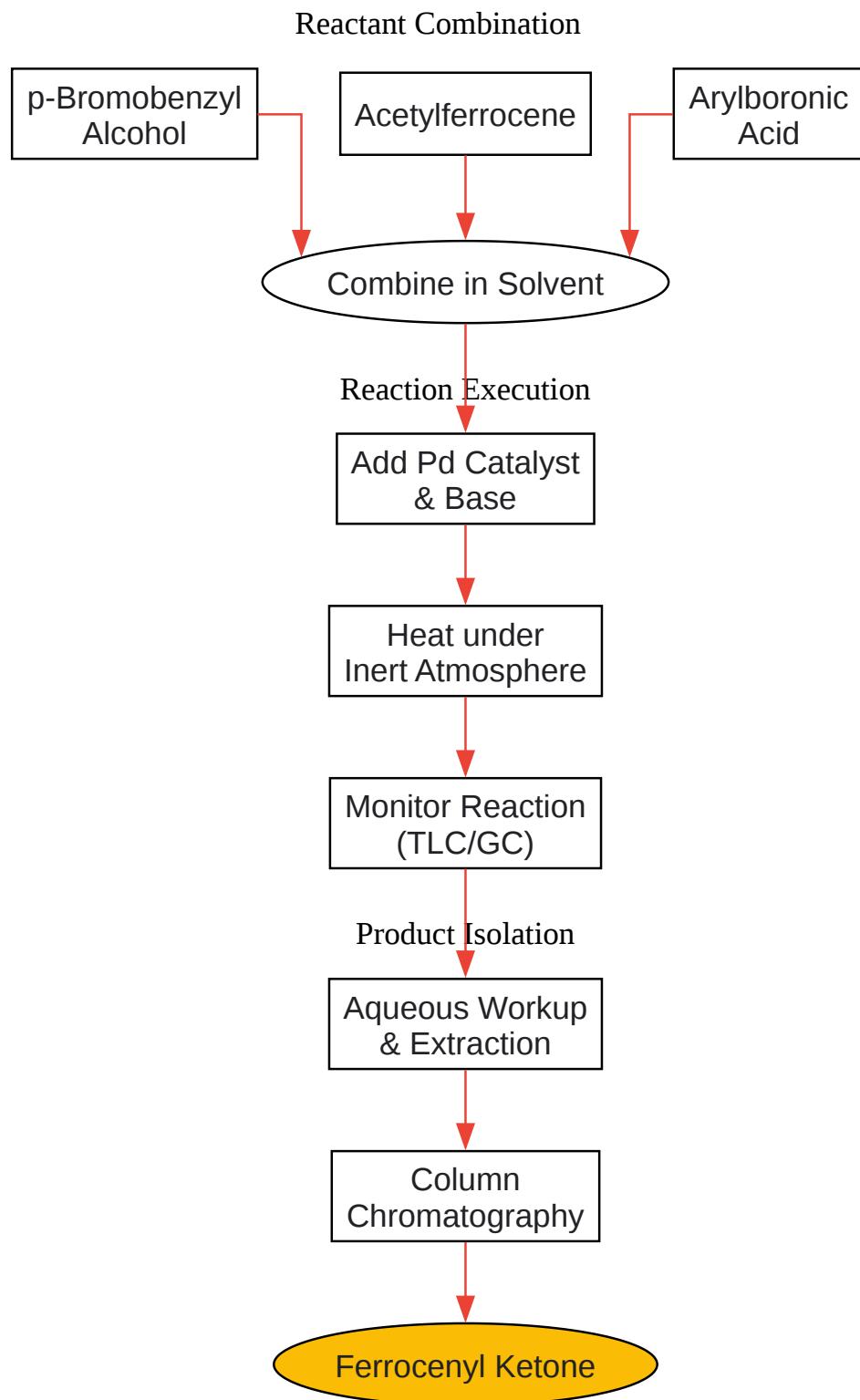
Oxidation to 4-Bromobenzaldehyde

A common and important reaction of p-bromobenzyl alcohol is its selective oxidation to 4-bromobenzaldehyde, a valuable synthetic intermediate.

Experimental Protocol (Oxone-Catalyzed):

- Reaction Setup: A mixture of Oxone (potassium peroxymonosulfate) and sodium bicarbonate is prepared in a solvent mixture of acetonitrile and water.
- Reagent Addition: Potassium 2-iodo-5-methylbenzenesulfonate (as a catalyst) and p-bromobenzyl alcohol are added to the suspension.
- Reaction Conditions: The mixture is heated to 70 °C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction is cooled, and the solid product is collected by filtration. The filtrate can be further extracted to recover any dissolved product. The combined solids are washed and dried to yield 4-bromobenzaldehyde.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the oxidation of p-Bromobenzyl alcohol.

Three-Component Reaction for Ferrocenyl Ketone Synthesis

p-Bromobenzyl alcohol can participate in multi-component reactions, for example, with acetylferrocene and an arylboronic acid, to synthesize ferrocenyl ketones containing biaryls.

Experimental Protocol (General):

- Reaction Setup: In a suitable solvent, p-bromobenzyl alcohol, acetylferrocene, and the arylboronic acid are combined.
- Catalyst and Base Addition: A palladium catalyst and a suitable base are added to the reaction mixture.
- Reaction Conditions: The mixture is heated under an inert atmosphere for a specified time until the reaction is complete (monitored by TLC or GC).
- Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for the three-component synthesis of ferrocenyl ketones.

Safety and Handling

p-Bromobenzyl alcohol is an irritant to the eyes, skin, and respiratory system.^[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

p-Bromobenzyl alcohol is a commercially important chemical with well-defined physical properties. Its versatile reactivity makes it a valuable building block in the synthesis of more complex molecules. The experimental protocols and workflows provided in this guide offer a practical resource for researchers and professionals in the fields of chemistry and drug development, facilitating its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. infinitalab.com [infinitalab.com]
- 3. shimadzu.com [shimadzu.com]
- 4. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of p-Bromobenzyl Alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151685#p-bromobenzyl-alcohol-physical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com